molecular formula C21H21BrN4O6S B11605912 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11605912
M. Wt: 537.4 g/mol
InChI Key: UONRUMNNRMARFQ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a brominated phenoxy group, a dimethoxypyrimidinyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of 3-methylphenol to produce 4-bromo-3-methylphenol. This can be achieved using bromine in the presence of a catalyst.

    Etherification: The brominated phenol is then reacted with 2-chloroacetamide to form 2-(4-bromo-3-methylphenoxy)acetamide.

    Sulfamoylation: The final step involves the reaction of the intermediate with 4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.

    Reduction: Reduction reactions can occur at the sulfamoyl group.

    Substitution: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the sulfamoyl group can produce an amine derivative.

    Substitution: Substitution of the bromine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the sulfamoylphenyl group are likely to play key roles in binding to these targets, while the dimethoxypyrimidinyl group may modulate the compound’s activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-bromo-3-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a brominated phenoxy group, a dimethoxypyrimidinyl group, and a sulfamoylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21BrN4O6S

Molecular Weight

537.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H21BrN4O6S/c1-13-10-15(6-9-17(13)22)32-12-19(27)23-14-4-7-16(8-5-14)33(28,29)26-18-11-20(30-2)25-21(24-18)31-3/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,26)

InChI Key

UONRUMNNRMARFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Br

Origin of Product

United States

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